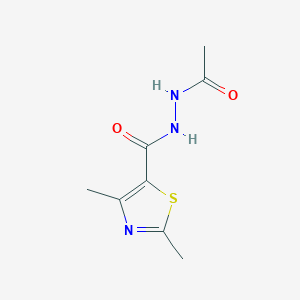
1-Cyclohexyl-4-(4-nitrophenyl)piperazine
Übersicht
Beschreibung
1-Cyclohexyl-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-4-(4-nitrophenyl)piperazine has been extensively studied for its potential as a pharmacological tool. It has been shown to have an affinity for various receptors, including serotonin, dopamine, and adrenergic receptors. This compound has been used in research studies to investigate the role of these receptors in various physiological and pathological conditions.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter release and reuptake. It has also been shown to have an effect on ion channels and intracellular signaling pathways.
Biochemical and Physiological Effects:
1-Cyclohexyl-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to have an effect on the activity of ion channels, including voltage-gated calcium channels and potassium channels. In addition, it has been shown to have an effect on intracellular signaling pathways, including the cyclic AMP pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Cyclohexyl-4-(4-nitrophenyl)piperazine in lab experiments include its ability to selectively modulate various receptors and its potential as a pharmacological tool. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclohexyl-4-(4-nitrophenyl)piperazine. These include investigating its potential as a treatment for various neurological and psychiatric disorders, investigating its mechanism of action, and developing more selective analogs of this compound. In addition, further research is needed to fully understand the potential toxicity and safety of this compound.
In conclusion, 1-Cyclohexyl-4-(4-nitrophenyl)piperazine is a promising pharmacological tool that has shown potential in various research studies. Its ability to selectively modulate various receptors and its potential as a treatment for various neurological and psychiatric disorders make it an exciting area of research. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-8-6-15(7-9-16)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSXXRSTZDEWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-(4-nitrophenyl)piperazine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)
![[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate](/img/structure/B7468410.png)
![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468428.png)
![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)
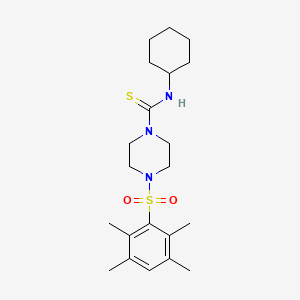
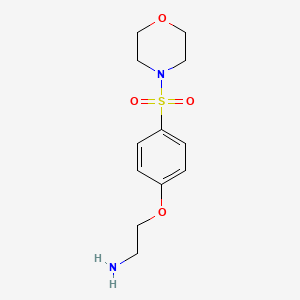
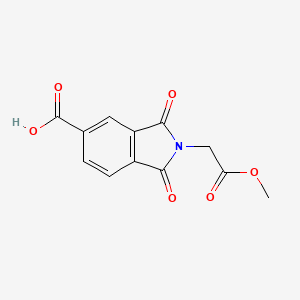
![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)
![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)
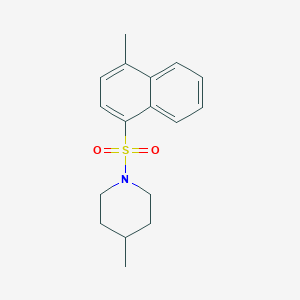
![2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)
